2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-yl 4-methylbenzenesulfonate
Description
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-yl 4-methylbenzenesulfonate (hereafter referred to as the target compound) is a silicon-containing sulfonate ester with a polyether backbone. Its synthesis involves reacting 2,2,3,3-tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol with p-toluenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base, yielding a yellow solid with 91.63% efficiency . The compound is characterized by distinct NMR signals: $ ^1H $ NMR (Chloroform-$ d $) peaks at δ 7.78 (d, J = 8.3 Hz, 2H) and δ 0.04 (s, 6H) for the trimethylsilyl group, and $ ^{13}C $ NMR signals at δ 144.84 (sulfonate aromatic carbon) and δ -5.23 (silicon-bound methyl groups) . Its ESI-MS (m/z 411.1654 [M + Na]$^+$) confirms its molecular weight and purity .
The compound serves as a key intermediate in synthesizing F-18-labeled radiopharmaceuticals for tumor imaging, leveraging its tosyl group as a leaving group for nucleophilic substitution with fluorine-18 .
Properties
Molecular Formula |
C19H34O6SSi |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H34O6SSi/c1-17-7-9-18(10-8-17)26(20,21)24-15-13-22-11-12-23-14-16-25-27(5,6)19(2,3)4/h7-10H,11-16H2,1-6H3 |
InChI Key |
FADSYUXGMHUXKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-yl 4-methylbenzenesulfonate typically involves the reaction of 2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, resulting in the formation of 2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol and 4-methylbenzenesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Acids and Bases: Hydrolysis reactions are typically carried out using dilute acids or bases.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are 2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-yl 4-methylbenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used as a surfactant and emulsifier in various industrial processes, including the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-yl 4-methylbenzenesulfonate involves its ability to interact with various molecular targets through its silicon and sulfonate groups. The silicon atom can form stable bonds with other silicon or carbon atoms, while the sulfonate group can participate in ionic interactions with positively charged species. These interactions enable the compound to modify the properties of other molecules, such as their solubility, stability, and reactivity.
Comparison with Similar Compounds
Key Observations:
- Tosyl Group Reactivity : The target compound’s tosyl group enhances its utility in nucleophilic substitutions (e.g., F-18 labeling) compared to the hydroxyl group in its precursor, which requires activation for similar reactions .
- Silicon Backbone : The siladodecan-polyether structure improves solubility in organic solvents (e.g., DCM, THF) and stabilizes intermediates during synthesis, unlike the imidazole-based tosylate in , which lacks silicon but exhibits antifungal activity .
- Functional Group Impact: Derivatives like 12a (aniline) and 12d (morpholino) demonstrate altered biological targeting, shifting from radiotracer applications to kinase inhibition .
Spectroscopic Differences:
Biological Activity
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-yl 4-methylbenzenesulfonate (CAS No. 199484-66-7) is a siloxane compound that has garnered attention for its potential biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C19H34O6SSi
- Molecular Weight : 418.62 g/mol
- CAS Number : 199484-66-7
- Structure : The compound features a siloxane backbone with sulfonate and ether functionalities which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity primarily in the context of anticancer properties and enzyme inhibition. Notably, it has been evaluated for its inhibitory effects on focal adhesion kinase (FAK), a target implicated in various cancers.
Table 1: Summary of Biological Activities
Study on FAK Inhibition
In a recent study, the compound was synthesized and tested for its ability to inhibit FAK. The results showed that several derivatives of the compound had potent inhibitory effects, with IC50 values indicating strong potential for therapeutic use against tumors expressing high levels of FAK.
Experimental Design :
- Methodology : Homogeneous time-resolved fluorescence methodology was used to assess enzyme inhibition.
- Results : Compounds demonstrated IC50 values significantly lower than those of known inhibitors like VS-6063.
Table 2: Inhibitory Potency of Compounds
| Compound ID | Structure | IC50 (nM) |
|---|---|---|
| 7a | - | 1.27 |
| 7c | - | 10.02 |
| VS-6063 | - | 1.26 |
This study highlights the potential of modifying the siloxane structure to enhance biological activity.
The proposed mechanism by which 2,2,3,3-tetramethyl-4,7,10-trioxa-3-siladodecan-12-yl 4-methylbenzenesulfonate exerts its effects involves:
- Binding to FAK : The compound forms hydrogen bonds with key residues in the FAK protein.
- Inhibition of Signaling Pathways : By inhibiting FAK activity, the compound disrupts downstream signaling pathways involved in cell proliferation and survival.
Synthesis Methods
The synthesis of this compound typically involves the reaction of siloxane precursors with sulfonate derivatives under controlled conditions to yield the desired product with high purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
